molecular formula C25H37N3O13 B8116322 Mal-propionylamido-PEG6-NHS acetate

Mal-propionylamido-PEG6-NHS acetate

Cat. No.: B8116322
M. Wt: 587.6 g/mol
InChI Key: VONSUCMNQFHZKW-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG6-NHS acetate is a specialized compound used primarily in bioconjugation and drug delivery systems. It features a maleimide group that reacts specifically with thiol groups to form stable covalent bonds, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. This dual functionality makes it highly valuable in linking biomolecules such as proteins, peptides, and oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG6-NHS acetate typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) is first activated by reacting with propionyl chloride to introduce a propionyl group.

    Amidation: The propionylated PEG is then reacted with a maleimide derivative to introduce the maleimide group.

    NHS Ester Formation: Finally, the maleimide-PEG compound is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are reacted with propionyl chloride under controlled conditions.

    Continuous Amidation: The amidation step is carried out in a continuous flow reactor to ensure consistent product quality.

    NHS Esterification: The final step involves large-scale NHS ester formation using automated systems to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG6-NHS acetate undergoes several types of chemical reactions:

    Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

    Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

    NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9.

    Maleimide Reactions: Conducted in slightly acidic to neutral conditions (pH 6.5-7.5) to ensure specificity for thiol groups.

Major Products

    Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

    Thioether Bonds: Resulting from the reaction of the maleimide group with thiols.

Scientific Research Applications

Mal-propionylamido-PEG6-NHS acetate is widely used in various scientific fields:

    Chemistry: Used in the synthesis of complex bioconjugates and polymers.

    Biology: Facilitates the labeling and modification of proteins and peptides for research purposes.

    Medicine: Integral in the development of targeted drug delivery systems and antibody-drug conjugates.

    Industry: Employed in the production of diagnostic reagents and biosensors.

Mechanism of Action

The compound exerts its effects through its reactive groups:

    Maleimide Group: Specifically reacts with thiol groups on cysteine residues in proteins, forming stable thioether bonds.

    NHS Ester: Reacts with primary amines on lysine residues or N-termini of proteins, forming stable amide bonds.

These reactions enable the precise and stable attachment of various biomolecules, enhancing their functionality and stability.

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG4-NHS acetate
  • Mal-PEG2-NHS acetate
  • Mal-PEG8-NHS acetate

Uniqueness

Mal-propionylamido-PEG6-NHS acetate stands out due to its six-unit PEG spacer, which provides optimal flexibility and solubility for bioconjugation applications. This length is particularly advantageous for reducing steric hindrance and improving the accessibility of reactive groups.

By comparing it with shorter or longer PEG linkers, this compound offers a balanced combination of flexibility and stability, making it a preferred choice for many bioconjugation tasks.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O13/c29-20(5-7-27-21(30)1-2-22(27)31)26-6-8-35-9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-19-25(34)41-28-23(32)3-4-24(28)33/h1-2H,3-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONSUCMNQFHZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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